molecular formula C17H24N2O3S2 B2433723 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1226447-03-5

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No. B2433723
CAS RN: 1226447-03-5
M. Wt: 368.51
InChI Key: OAKJBWCTBNSZDW-UHFFFAOYSA-N
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Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known for its unique chemical structure and properties.

Scientific Research Applications

Metabolic Benefits and α-Adrenoceptor Antagonism

CPSP-TCPM: belongs to the group of pyrrolidin-2-one derivatives. Research has shown that non-selective α-adrenoceptor antagonists can offer metabolic benefits. Let’s explore these aspects:

Antifungal Properties

CPSP-TCPM: derivatives have been investigated for their antifungal potential. Although the specific compound itself hasn’t been studied extensively, related structures exhibit fungicidal activity against certain strains .

Targeting Poly (ADP-Ribose) Polymerase (PARP)

In the context of breast cancer research, CPSP-TCPM derivatives have been explored as potential inhibitors of poly (ADP-ribose) polymerase (PARP). PARP inhibitors are promising for cancer therapy, especially in breast cancer cells .

properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c20-16(17(7-1-2-8-17)15-4-3-13-23-15)18-9-11-19(12-10-18)24(21,22)14-5-6-14/h3-4,13-14H,1-2,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKJBWCTBNSZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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